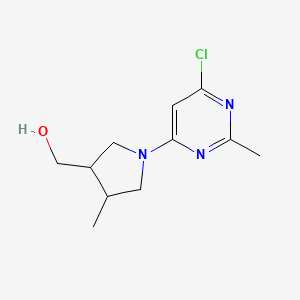
(1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol
描述
(1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol, often abbreviated as CMPPM, is a synthetic compound that has recently been studied for its potential applications in scientific research. CMPPM is a small molecule that can be used as a ligand for binding to receptors, and it has been used in a variety of studies to investigate the effects of ligand binding on biochemical and physiological processes.
科学研究应用
CMPPM has been used in a variety of scientific research studies, including studies of the effects of ligand binding on biochemical and physiological processes. It has also been used to investigate the effects of ligand binding on protein-protein interactions, and it has been used to study the effects of receptor activation on cell signaling pathways. In addition, CMPPM has been used to study the effects of ligand binding on the structure and function of enzymes and other proteins.
作用机制
CMPPM binds to specific receptors in the cell, such as G-protein coupled receptors, and this binding triggers a cascade of biochemical and physiological processes. The binding of CMPPM to the receptor activates the receptor, which in turn activates G proteins. This activation of the G proteins leads to the activation of other proteins and enzymes, which then leads to the activation of a variety of biochemical and physiological processes.
Biochemical and Physiological Effects
CMPPM has been shown to have a variety of biochemical and physiological effects, depending on the receptor to which it binds. For example, it has been shown to have an effect on the activity of enzymes involved in metabolism, cell signaling, and cell growth and differentiation. In addition, CMPPM has been shown to have an effect on the expression of genes involved in various processes, such as cell proliferation and apoptosis.
实验室实验的优点和局限性
One of the advantages of using CMPPM in laboratory experiments is that it is a small molecule, which makes it easier to handle and manipulate in the laboratory. In addition, CMPPM is a synthetic compound, which means that it is relatively easy to produce and can be produced in large quantities. However, one of the limitations of using CMPPM in laboratory experiments is that it is a relatively new compound, and its exact mechanism of action and effects on biochemical and physiological processes are still being studied.
未来方向
Given the potential applications of CMPPM in scientific research, there are a variety of potential future directions for research. For example, further studies could be conducted to investigate the effects of CMPPM on other receptors, such as ion channels, and to investigate the effects of CMPPM on other biochemical and physiological processes. In addition, further studies could be conducted to investigate the effects of CMPPM on the structure and function of enzymes and other proteins, and to investigate potential drug-like effects of CMPPM. Finally, further studies could be conducted to investigate the potential therapeutic applications of CMPPM, such as its potential use as a drug for treating diseases.
属性
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-7-4-15(5-9(7)6-16)11-3-10(12)13-8(2)14-11/h3,7,9,16H,4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGYQXGPCWKGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479903.png)
![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479904.png)
![1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479908.png)
![methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479910.png)
![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479912.png)
![1-Methyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479915.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1479917.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479918.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479920.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479921.png)
![1-ethyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479922.png)
![1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479923.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479924.png)
![1-(prop-2-yn-1-yl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479925.png)